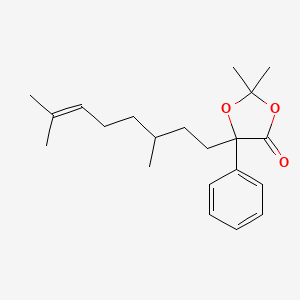
5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is a complex organic compound with a unique structure that includes a dioxolane ring, a phenyl group, and a dimethyloctenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one typically involves multi-step reactions. One common method includes the reaction of 3,7-dimethyloct-6-en-1-ol with phenylacetic acid in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-one under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl or dioxolane derivatives.
Scientific Research Applications
5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloct-6-en-1-yl decanoate
- 3,7-Dimethyloct-6-en-1-yl palmitate
- 3,7-Dimethyloct-6-en-1-yl formate
Uniqueness
5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
830341-89-4 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
5-(3,7-dimethyloct-6-enyl)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C21H30O3/c1-16(2)10-9-11-17(3)14-15-21(18-12-7-6-8-13-18)19(22)23-20(4,5)24-21/h6-8,10,12-13,17H,9,11,14-15H2,1-5H3 |
InChI Key |
ZXZXBVFNUZSVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCC1(C(=O)OC(O1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)

![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
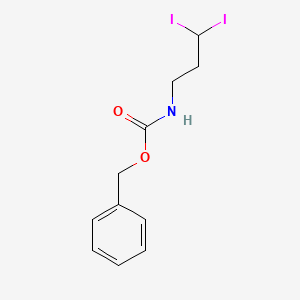
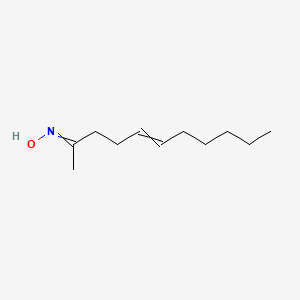
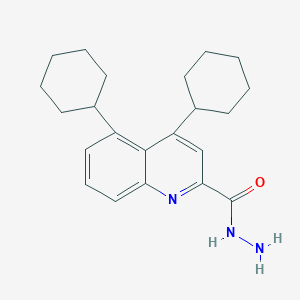
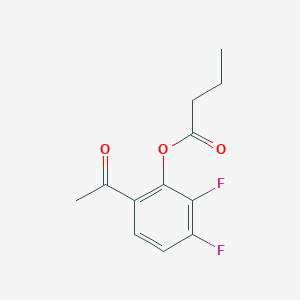
![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
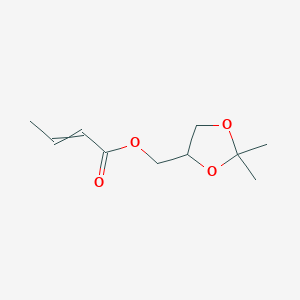
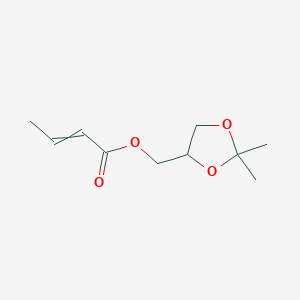
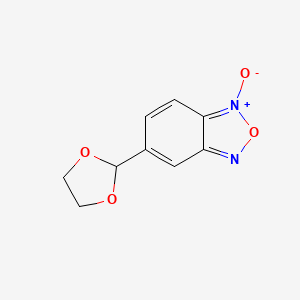
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
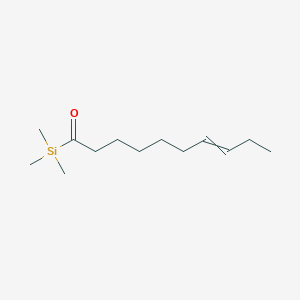
![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
